molecular formula C26H19ClN4OS3 B12018629 N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12018629
M. Wt: 535.1 g/mol
InChI Key: MDTUXMMGMIJDDT-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound with a unique structure that combines an anthracene moiety, a thiadiazole ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves a multi-step process:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-chlorobenzyl chloride.

    Formation of the Hydrazide Group: The hydrazide group is formed by reacting the thiadiazole intermediate with hydrazine hydrate.

    Condensation with Anthracene Aldehyde: Finally, the anthracene moiety is introduced through a condensation reaction between the hydrazide intermediate and anthracene-9-carbaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.

    Chemical Biology: The compound is studied for its ability to interact with biological macromolecules, such as proteins and nucleic acids, making it useful in biochemical assays and drug discovery.

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function, which is particularly relevant in anticancer applications.

    Fluorescent Probing: The compound can act as a fluorescent probe by undergoing specific chemical reactions that result in changes in its fluorescence properties, allowing for the detection of various analytes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is unique due to its combination of an anthracene moiety, a thiadiazole ring, and a hydrazide group. This unique structure imparts distinct photophysical properties, making it particularly useful in the development of fluorescent probes and sensors. Additionally, the presence of the chlorobenzyl group enhances its potential as an antimicrobial and anticancer agent.

Properties

Molecular Formula

C26H19ClN4OS3

Molecular Weight

535.1 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H19ClN4OS3/c27-20-11-9-17(10-12-20)15-33-25-30-31-26(35-25)34-16-24(32)29-28-14-23-21-7-3-1-5-18(21)13-19-6-2-4-8-22(19)23/h1-14H,15-16H2,(H,29,32)/b28-14+

InChI Key

MDTUXMMGMIJDDT-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CSC4=NN=C(S4)SCC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CSC4=NN=C(S4)SCC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.